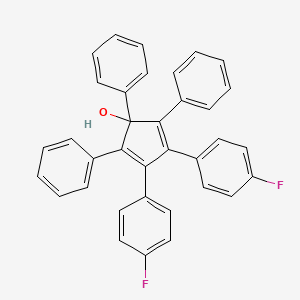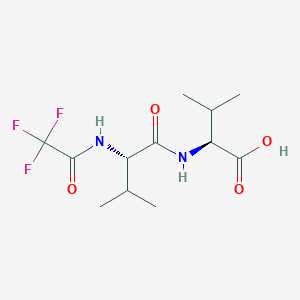
N-(Trifluoroacetyl)-L-valyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoroacetyl)-L-valyl-L-valine is a compound that features a trifluoroacetyl group attached to a dipeptide consisting of two valine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-valyl-L-valine typically involves the reaction of L-valine with trifluoroacetic anhydride. The process begins with the protection of the amino group of L-valine using a suitable protecting group. The protected L-valine is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetyl group. The final step involves the removal of the protecting group to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trifluoroacetyl)-L-valyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(Trifluoroacetyl)-L-valyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Trifluoroacetyl)-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Trifluoroacetyl)-L-alanyl-L-alanine
- N-(Trifluoroacetyl)-L-leucyl-L-leucine
- N-(Trifluoroacetyl)-L-isoleucyl-L-isoleucine
Uniqueness
N-(Trifluoroacetyl)-L-valyl-L-valine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. The use of valine residues also contributes to its unique steric and electronic characteristics, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
64577-56-6 |
|---|---|
Formule moléculaire |
C12H19F3N2O4 |
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C12H19F3N2O4/c1-5(2)7(17-11(21)12(13,14)15)9(18)16-8(6(3)4)10(19)20/h5-8H,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t7-,8-/m0/s1 |
Clé InChI |
YITQNRUXEVUCTE-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
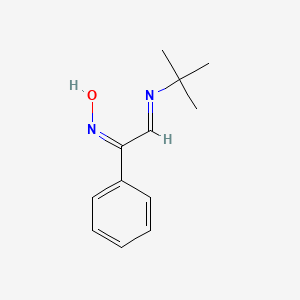

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)

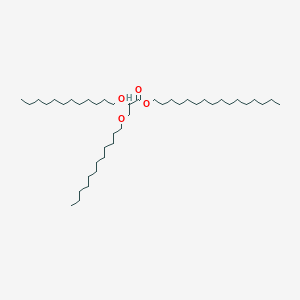

![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
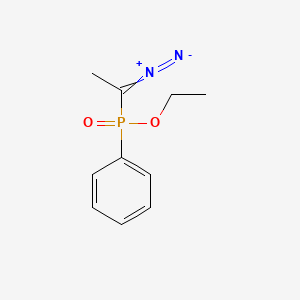
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
